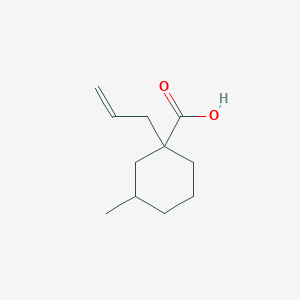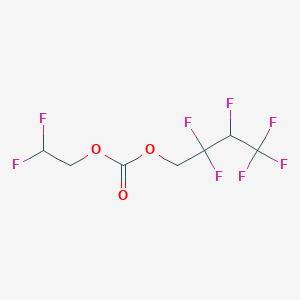![molecular formula C33H42O19 B12089288 Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP](/img/structure/B12089288.png)
Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP is a complex carbohydrate derivative It is a modified disaccharide, where galactose (Gal) and glucose (Glc) are acetylated at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP involves multiple steps, starting with the protection of hydroxyl groups on galactose and glucose. The acetylation is typically carried out using acetic anhydride in the presence of a base such as pyridine. The beta(1-4) linkage between galactose and glucose is formed using glycosylation reactions, often catalyzed by glycosyltransferases or chemical catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using specific glycosyltransferases that facilitate the formation of the beta(1-4) linkage. The acetylation process can be scaled up using continuous flow reactors to ensure consistent quality and yield. Purification is achieved through chromatography techniques to isolate the desired acetylated product.
Análisis De Reacciones Químicas
Types of Reactions
Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of galactonic acid and glucuronic acid derivatives.
Reduction: Formation of reduced sugar alcohols.
Substitution: Formation of amino or thiol derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP is used as a model compound to study carbohydrate chemistry, including glycosylation reactions and the behavior of acetylated sugars.
Biology
In biological research, this compound is used to study cell surface interactions, as it mimics natural glycan structures found on cell membranes. It is also used in glycomics to analyze carbohydrate-protein interactions.
Medicine
In medicine, this compound is explored for its potential in drug delivery systems, where its acetylated structure can enhance the stability and bioavailability of therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of bio-based materials and as a precursor for the synthesis of more complex carbohydrates used in food and pharmaceutical industries.
Mecanismo De Acción
The mechanism of action of Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various biological pathways, including cell signaling and immune responses. The acetyl groups enhance the compound’s stability and facilitate its binding to target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Galbeta(1-4)GlcNAcbeta(1-3)Galbeta(1-4)Glc-beta-pNP
- Galbeta(1-3)GlcNAcbeta(1-3)Galbeta(1-4)Glc-beta-pNP
Uniqueness
Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This acetylation enhances its stability and modulates its interactions with biological molecules, making it a valuable tool in research and industrial applications.
Propiedades
Fórmula molecular |
C33H42O19 |
|---|---|
Peso molecular |
742.7 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-methoxyphenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C33H42O19/c1-15(34)42-13-24-26(44-17(3)36)28(45-18(4)37)31(48-21(7)40)33(51-24)52-27-25(14-43-16(2)35)50-32(49-23-11-9-22(41-8)10-12-23)30(47-20(6)39)29(27)46-19(5)38/h9-12,24-33H,13-14H2,1-8H3/t24-,25-,26+,27-,28+,29+,30-,31-,32-,33+/m1/s1 |
Clave InChI |
CHQFKIZJLSSYAP-LZWHNZSHSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


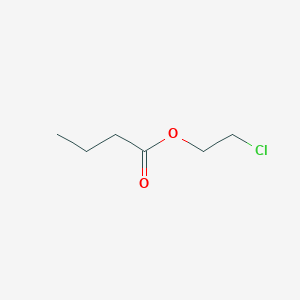

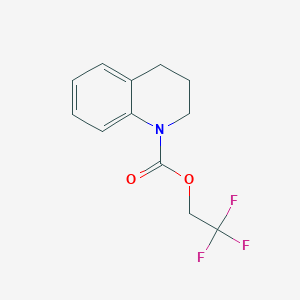
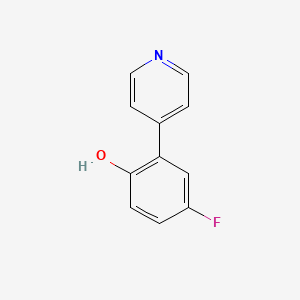
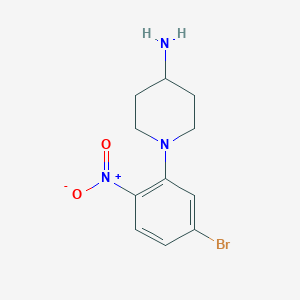

![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089257.png)
![8,14-Methano-2H,14H-1-benzopyrano[7,8-d][1,3]benzodioxocin-3,5,11,13,15-pentol, 2,8-bis(3,4-dihydroxyphenyl)-10-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-4-yl]-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-8-yl]-3,4-dihydro-, (2R,3R,4S,8R,14R,15R)-](/img/structure/B12089259.png)

![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)
